6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
Properties
Molecular Formula |
C16H13FN2O2S |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2O2S/c1-21-12-5-2-10(3-6-12)9-19-15(20)13-8-11(17)4-7-14(13)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |
InChI Key |
YRQXHILMXQMZDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Thioxo-1H-Quinazolin-4-One Intermediate
The foundational step involves condensing 4-fluoroanthranilic acid with thiourea in the presence of hydrochloric acid to yield 6-fluoro-2-thioxo-1H-quinazolin-4-one. This intermediate is critical for subsequent functionalization:
Reaction Conditions :
Characterization Data :
Alkylation at Position 3: Introduction of 4-Methoxybenzyl Group
The 3-position is functionalized via nucleophilic substitution using 4-methoxybenzyl chloride in dimethylformamide (DMF) with potassium carbonate as a base:
Reaction Conditions :
-
Molar Ratio : 1:1.2 (quinazolinone:4-methoxybenzyl chloride)
-
Temperature : 60°C for 8 hours
Mechanistic Insight :
The reaction proceeds via deprotonation of the NH group at position 3, followed by SN2 displacement with the benzyl chloride derivative. The methoxy group enhances the electrophilicity of the benzyl carbon, facilitating alkylation.
Fluorination at Position 6
Fluorination is achieved either during the anthranilic acid precursor stage or via late-stage halogen exchange. For this compound, fluorination is typically introduced early using 4-fluoroanthranilic acid. Alternative methods involve:
-
Directed ortho-metalation : Using LDA (lithium diisopropylamide) to deprotonate position 6, followed by reaction with N-fluorobenzenesulfonimide (NFSI).
-
Halogen exchange : Replacing a bromo or nitro group at position 6 with fluorine using KF in the presence of a crown ether.
Optimized Conditions for Halogen Exchange :
Critical Analysis of Synthetic Routes
Comparison of Fluorination Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Early-stage fluorination | 78–82 | >95 | 6 hours |
| Halogen exchange | 55–60 | 90 | 12 hours |
Early-stage fluorination using 4-fluoroanthranilic acid is preferred due to higher yields and fewer side reactions compared to late-stage halogen exchange.
Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a derivative of quinazolinone that has garnered attention in various scientific fields due to its potential therapeutic applications. This article explores its applications, particularly in medicinal chemistry, focusing on its biological activities, synthesis, and structure-activity relationships.
Structure and Properties
The specific structure of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one includes:
- A fluoro group at the 6-position.
- A methoxyphenyl group at the 3-position.
- A sulfanylidene moiety that enhances its reactivity.
These structural features are pivotal in determining the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives. For instance, compounds similar to 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
The anti-inflammatory effects of quinazolinone derivatives have also been documented. Research indicates that modifications at the 3-position can enhance activity against inflammation-related pathways. For example, certain derivatives exhibit inhibition of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
Anticancer Potential
The anticancer properties of quinazolinones are particularly noteworthy. Compounds like 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one are being investigated for their ability to induce apoptosis in cancer cells. The presence of electron-withdrawing groups (like fluorine) can enhance cytotoxicity by increasing the compound's reactivity towards cellular targets .
Synthesis and Structure-Activity Relationships
The synthesis of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step processes starting from readily available precursors. The introduction of various substituents allows researchers to explore structure-activity relationships (SAR), which are crucial for optimizing biological activity and reducing toxicity.
Example Synthesis Pathway
- Starting Material: 2-amino benzyl alcohol.
- Intermediate Formation: Reaction with appropriate aldehydes to form quinazoline derivatives.
- Final Modifications: Introduction of the methoxy group via methylation reactions.
This synthetic versatility is key for developing compounds with targeted activities.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several quinazolinone derivatives against Candida albicans and Pseudomonas aeruginosa. Results indicated that compounds with methoxy substitutions exhibited enhanced antifungal activity compared to their unsubstituted counterparts .
| Compound | Activity Against C. albicans | Activity Against P. aeruginosa |
|---|---|---|
| A | Moderate | High |
| B | High | Moderate |
| C | Low | Low |
Case Study 2: Anti-inflammatory Assessment
In a carrageenan-induced paw edema model in rats, certain derivatives showed significant reduction in edema size compared to controls. This suggests a promising avenue for further development as anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- 6-Bromo in the analog introduces steric hindrance and may act as a leaving group in nucleophilic substitution reactions, which is absent in the fluorine-containing compound .
Aromatic Substitutions (Position 3) :
- The (4-methoxyphenyl)methyl group in the target compound offers dual functionality: the methoxy group enables hydrogen bonding, while the methylene linker increases flexibility compared to rigid 4-fluorophenyl or phenyl groups .
- 4-Fluorophenyl (in the bromo analog) enhances lipophilicity and may engage in halogen bonding, whereas phenyl () lacks these interactions .
Sulfur-Containing Groups (Position 2) :
Hydrogen Bonding and Crystal Packing
- The C=S group in the target compound and its analogs () can act as both hydrogen bond acceptor (via sulfur) and donor (in thiol tautomer), influencing crystal packing and solubility .
- The methoxy group in the MOB substituent (target compound) may form C–H···O or O–H···O interactions, enhancing crystallinity compared to non-polar substituents like methyl or bromo .
Biological Activity
6-Fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H14FN2OS |
| Molecular Weight | 304.35 g/mol |
| IUPAC Name | 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
| CAS Number | 422526-86-1 |
The biological activity of 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and the thioxo group enhances its binding affinity to these targets, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance, compounds similar to 6-fluoro-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one have shown effectiveness against various cancer cell lines.
- Case Study: Antitumor Effects
Antimicrobial Activity
Quinazolinone derivatives have also been evaluated for their antimicrobial properties.
- Antibacterial Efficacy
- Antifungal Activity
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes linked to disease processes:
- Urease Inhibition
Structure-Activity Relationship (SAR)
The biological activity of quinazolinone derivatives is influenced by their structural components. The following table summarizes key findings regarding substituents and their effects on activity:
| Substituent | Biological Activity | Notes |
|---|---|---|
| Fluorine at position 6 | Enhanced anticancer activity | Increases binding affinity to targets |
| Methoxy group | Improved solubility | Facilitates better bioavailability |
| Sulfanylidene group | Critical for enzyme inhibition | Influences molecular interactions |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this quinazolinone derivative?
Methodological Answer:
Synthesis optimization requires careful selection of starting materials (e.g., quinoline derivatives, 4-methoxybenzenesulfonyl chloride) and reaction conditions. Microwave-assisted synthesis can enhance efficiency by reducing reaction times and improving yields . Solvent choice (e.g., dimethyl sulfoxide or ethanol) and catalysts (acid/base systems) significantly influence reaction kinetics and purity . Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity and reaction progress .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Structural elucidation combines X-ray crystallography (using SHELX software for refinement ), nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments, and mass spectrometry (MS) for molecular weight confirmation. For crystallographic analysis, SHELXL is recommended for high-resolution data to resolve sulfur-containing moieties and hydrogen bonding patterns . SMILES and InChi identifiers aid in database comparisons .
Basic: What analytical methods are used to assess purity?
Methodological Answer:
Purity is assessed via:
- HPLC : To quantify impurities using reverse-phase columns and UV detection .
- Melting point analysis : Confirms consistency with literature values .
- Elemental analysis (EA) : Validates C, H, N, S content within ±0.4% of theoretical values .
Advanced: How can researchers evaluate the compound’s biological activity in vitro?
Methodological Answer:
Standard assays include:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
- Target engagement : Fluorescence polarization assays for tubulin binding, inspired by structurally related quinazolinones . Dose-response curves (IC₅₀) and selectivity indices should be calculated.
Advanced: How to address poor solubility in pharmacological assays?
Methodological Answer:
Strategies include:
- Co-solvents : Use DMSO-ethanol mixtures (<5% v/v to avoid cytotoxicity) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the 3- or 6-positions .
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR studies involve systematic substitution of functional groups:
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., cell passage number, incubation time) .
- Purity discrepancies : Re-analyze batches via HPLC-MS .
- Target specificity : Use CRISPR-edited cell lines to isolate pathways . Orthogonal assays (e.g., SPR for binding kinetics) validate findings .
Advanced: What computational tools model this compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : AutoDock or Schrödinger Suite predicts binding modes to receptors (e.g., EGFR) .
- DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces for reactivity analysis .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
Advanced: How to identify degradation products under stress conditions?
Methodological Answer:
Perform forced degradation studies:
- Acid/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours .
- Oxidative Stress : Treat with 3% H₂O₂ at RT for 6 hours .
- Photolysis : Expose to UV light (254 nm) for 48 hours .
Analyze degradants via LC-MS/MS and compare fragmentation patterns with proposed pathways .
Advanced: How to investigate polymorphic forms of this compound?
Methodological Answer:
Polymorphism is assessed using:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
